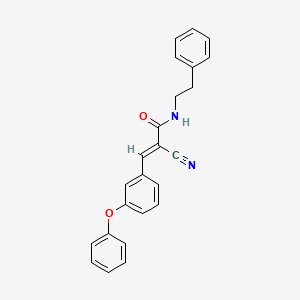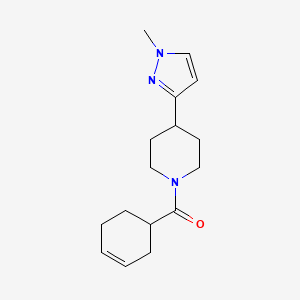
(E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
(E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibits (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide by binding to the catalytic subunit of the enzyme. This binding prevents the dephosphorylation of key signaling molecules, leading to the activation of pro-apoptotic pathways and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide, (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has also been shown to induce autophagy in cancer cells. Autophagy is a cellular process that involves the degradation of damaged or unnecessary cellular components, and it has been implicated in both tumor suppression and tumor progression. The induction of autophagy by (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is its well-established synthesis method, which makes it easily replicable in a laboratory setting. Additionally, its specificity for (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibition makes it a valuable tool for studying the role of (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide in cancer. However, one limitation of (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide. One area of interest is the development of more potent and selective (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibitors. Additionally, the use of (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide in combination with other cancer treatments, such as chemotherapy or immunotherapy, may enhance its anti-tumor effects. Finally, further research into the mechanisms of autophagy induction by (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide may provide insights into the role of autophagy in cancer and potential therapeutic strategies.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide involves the reaction of 3-phenoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form 3-(3-phenoxyphenyl)acrylic acid ethyl ester. The resulting compound is then reacted with 2-phenylethylamine to produce (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide. This synthesis method has been well-established and can be easily replicated in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been extensively studied for its potential applications in cancer research. Specifically, it has been shown to inhibit protein phosphatase 2A ((E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide), which is a tumor suppressor that is frequently downregulated in various types of cancer. By inhibiting (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide, (E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide can potentially induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-18-21(24(27)26-15-14-19-8-3-1-4-9-19)16-20-10-7-13-23(17-20)28-22-11-5-2-6-12-22/h1-13,16-17H,14-15H2,(H,26,27)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOHCPAQCRBKP-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)

![1,3-dimethyl-7-neopentyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803753.png)

![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)
![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)